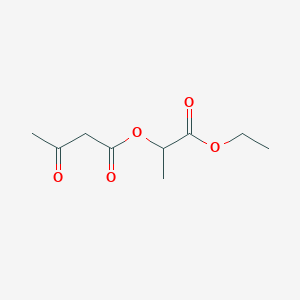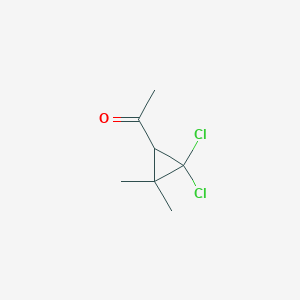
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one is a chemical compound characterized by a cyclopropyl group with two chlorine atoms and two methyl groups attached to one of the carbons, and an ethanone group attached to the second carbon of the cyclopropyl ring
Preparation Methods
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with ethanone under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopropyl ethanones.
Scientific Research Applications
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)butane: This compound has a butane group instead of an ethanone group, leading to different chemical properties and applications.
1-(2,2-Dimethylcyclopropyl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3591-54-6 |
|---|---|
Molecular Formula |
C7H10Cl2O |
Molecular Weight |
181.06 g/mol |
IUPAC Name |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Cl2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
InChI Key |
MKLLRTOJKHMFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C1(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
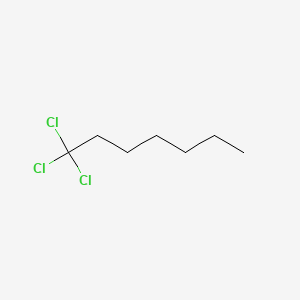
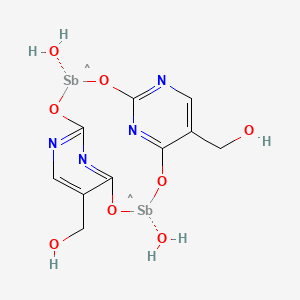
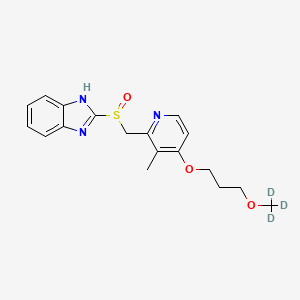
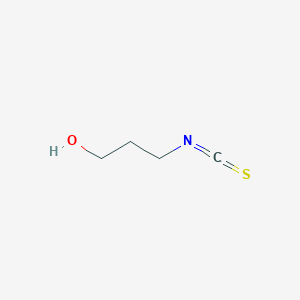
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
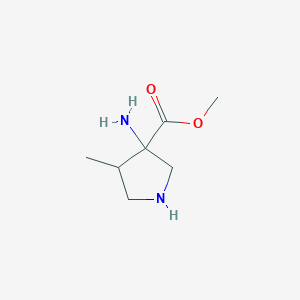
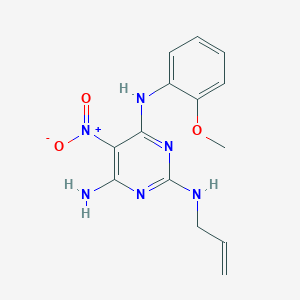
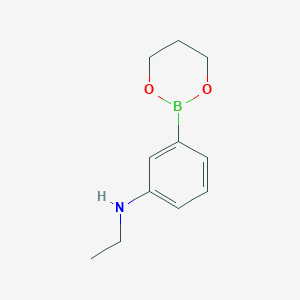
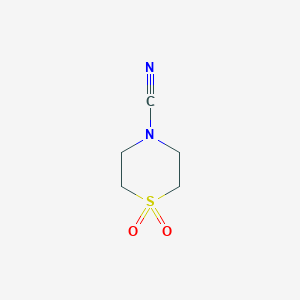
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
